An In-Depth Technical Guide to 4-(3-Phenylphenyl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(3-Phenylphenyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(3-Phenylphenyl)aniline (CAS No: 5728-67-6). Also known as 4-amino-m-terphenyl or 4-(3-biphenyl)aniline, this aromatic amine is a versatile building block in materials science and a key intermediate in the synthesis of pharmaceuticals.[1] This document delves into its spectroscopic characteristics, reactivity, and safety considerations, offering valuable insights for professionals in research and development.
Introduction
4-(3-Phenylphenyl)aniline is an organic compound featuring a terphenyl backbone with an amine substituent. This unique structure, consisting of three interconnected phenyl rings, imparts specific electronic and steric properties that are highly desirable in various advanced applications. Its conjugated system and the presence of an electron-donating amino group make it a valuable component in the design of novel organic electronic materials and complex drug molecules.[1] The growing interest in this compound stems from its potential to serve as a scaffold for creating materials with tailored optoelectronic properties and as a precursor for synthesizing compounds with potential therapeutic activities, particularly in the realm of central nervous system (CNS) disorders.[1]
Chemical Properties and Structure
The structural and physical properties of 4-(3-Phenylphenyl)aniline are fundamental to its utility in various chemical transformations and material applications.
Identifiers and Nomenclature
-
Chemical Name: 4-(3-Phenylphenyl)aniline
-
Synonyms: 4-amino-m-terphenyl, 4-(3-biphenyl)aniline, [1,1':3',1''-Terphenyl]-4-amine, m-terphenyl-4-amine
-
CAS Number: 5728-67-6
-
Molecular Formula: C₁₈H₁₅N
-
Molecular Weight: 245.32 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(3-Phenylphenyl)aniline is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | [1] |
| Melting Point | 85-90 °C | [1] |
| Solubility | Good solubility in common organic solvents like ethanol, acetone, and dichloromethane. | [1] |
| Thermal Stability | Demonstrates good thermal stability up to approximately 200°C. | [1] |
Molecular Structure
The molecule consists of a central phenyl ring substituted at the 1 and 3 positions with two other phenyl rings. An amino group is attached to the 4-position of the central ring. This meta-terphenyl arrangement results in a non-coplanar structure, which can influence its solid-state packing and electronic properties.
Caption: 2D Structure of 4-(3-Phenylphenyl)aniline.
Synthesis and Reactivity
The synthesis of 4-(3-Phenylphenyl)aniline typically involves modern cross-coupling methodologies, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Synthetic Routes
The construction of the terphenyl backbone is often achieved through palladium-catalyzed cross-coupling reactions. The two most prominent methods for synthesizing aryl amines are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3][4]
3.1.1. Suzuki-Miyaura Coupling Approach
A plausible and widely used method for constructing the C-C bonds in the terphenyl framework is the Suzuki-Miyaura reaction.[3][5] This can be performed in a stepwise manner. For instance, a Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a protected 4-bromoaniline derivative could form a biphenyl intermediate, followed by a second coupling with phenylboronic acid. A more direct, one-pot, two-step Suzuki-Miyaura reaction could also be envisioned.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
A general experimental protocol based on analogous reactions is as follows:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a di-substituted aniline derivative), the boronic acid, and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/ethanol/water).[6]
-
Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.[6]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a suitable ligand if necessary.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.[6]
3.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be employed to introduce the aniline moiety onto a pre-formed terphenyl halide.[2][7][8]
Caption: Buchwald-Hartwig amination synthesis workflow.
A general protocol for a Buchwald-Hartwig amination is as follows:
-
Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, add the palladium precursor (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos) to a dry solvent like toluene.[9]
-
Reagent Addition: Add the aryl halide (4-bromo-m-terphenyl), the amine source, and a strong, non-nucleophilic base (e.g., NaOtBu).[9]
-
Reaction: Heat the mixture under an inert atmosphere, monitoring by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography.[9]
Reactivity
The reactivity of 4-(3-Phenylphenyl)aniline is primarily dictated by the amino group and the aromatic rings.
-
Amino Group: The -NH₂ group is nucleophilic and can undergo various reactions typical of primary anilines, such as acylation, alkylation, and diazotization. It also acts as an activating group, directing electrophilic aromatic substitution to the ortho positions.
-
Aromatic Rings: The phenyl rings can undergo electrophilic substitution reactions, although the conditions may need to be tailored to control regioselectivity. The terphenyl scaffold is robust and generally stable under a variety of reaction conditions.
-
Coupling Reactions: The amino group can participate in further cross-coupling reactions to generate more complex structures.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the numerous non-equivalent protons on the three phenyl rings. A broad singlet corresponding to the amine protons (-NH₂) would likely appear in the range of δ 3.5-5.0 ppm, and its position can be solvent-dependent.[12][13]
¹³C NMR: The carbon NMR spectrum will exhibit a number of signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group is expected to be shielded and appear at a lower chemical shift compared to the other substituted aromatic carbons.[12][13][14]
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] Standard pulse programs should be used.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 245. The fragmentation pattern would be characteristic of aromatic amines and terphenyls, with major fragments arising from the loss of hydrogen and cleavage of the phenyl-phenyl bonds.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(3-Phenylphenyl)aniline will display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (typically two bands for a primary amine) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| Aromatic C-H Bend (out-of-plane) | 690-900 |
Data predicted based on typical IR absorption frequencies for functional groups.[15][16]
Applications
The unique structure of 4-(3-Phenylphenyl)aniline makes it a valuable compound in several high-technology and research areas.
Materials Science
The primary application of 4-(3-Phenylphenyl)aniline in materials science is in the development of organic light-emitting diodes (OLEDs).[1] Its terphenyl core provides good thermal and morphological stability, while the amino group serves as an effective hole-transporting moiety. It can be used as a building block for synthesizing larger, more complex hole-transport materials or as a host material in phosphorescent OLEDs. The non-coplanar structure can help to prevent intermolecular aggregation, which is beneficial for maintaining high photoluminescence quantum yields in the solid state.
Drug Development
In the pharmaceutical industry, 4-(3-Phenylphenyl)aniline serves as a versatile intermediate for the synthesis of novel drug candidates.[1] The terphenyl scaffold can be functionalized to interact with various biological targets. Its derivatives have been investigated for their potential in treating central nervous system disorders.[1] The aniline substructure is a common motif in many biologically active compounds, although its potential for metabolic toxicity needs to be considered in drug design.[4]
Safety and Handling
Hazard Assessment
-
Toxicity: Aromatic amines as a class are known to have toxic properties. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[17][19] It can also cause damage to organs through prolonged or repeated exposure.[19] Similar hazards should be assumed for 4-(3-Phenylphenyl)aniline in the absence of specific data.
-
Irritation: It may cause skin and eye irritation.[21]
Recommended Handling Procedures
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.[18] An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[18][22]
-
Skin Protection: Wear a lab coat, chemically resistant gloves (e.g., nitrile), and closed-toe shoes.[18][22]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.[18]
-
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18][20]
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18] Keep the container tightly closed.
Conclusion
4-(3-Phenylphenyl)aniline is a compound of significant interest due to its versatile applications in both materials science and pharmaceutical development. Its unique terphenyl-aniline structure provides a foundation for creating novel OLED materials with enhanced performance and for synthesizing complex molecules with potential therapeutic value. While modern synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer efficient routes to its preparation, researchers must handle this compound with appropriate safety precautions due to the potential hazards associated with aromatic amines. Further research into its specific toxicological profile and the full characterization of its physicochemical properties will undoubtedly expand its utility in various scientific and industrial fields.
References
- New Journal of Chemistry Supporting Information - Rsc.org. (n.d.).
- Supplementary Data - The Royal Society of Chemistry. (n.d.).
- 4-(PHENYLSULFONYL)ANILINE SDS, 7019-01-4 Safety Data Sheets - ECHEMI. (n.d.).
- 4 - SAFETY DATA SHEET. (2010, November 24).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Synthesis of terphenyl via dual Suzuki‐Miyaura couplings - ResearchGate. (n.d.).
- Cas no 5728-67-6 (4-(3-phenylphenyl)aniline). (2025, April 23).
- Aniline - SAFETY DATA SHEET. (2025, April 8).
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23).
- An In-depth Technical Guide to the Health and Safety of 3-[4-(Benzyloxy)phenyl]aniline - Benchchem. (n.d.).
- 4-(3-Phenylpropyloxy)aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (n.d.).
- Aniline family - HBM4EU. (n.d.).
- Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline - Benchchem. (n.d.).
- Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.).
- Application Notes and Protocols for the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline Derivatives - Benchchem. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. (2018, November 21).
- Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide - Benchchem. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
- adopted aniline 01042003 - European Commission. (n.d.).
- A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (n.d.).
- Aniline and its salts - Evaluation statement - 26 June 2023. (2023, June 26).
- Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples - ResearchGate. (n.d.).
- Aniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- 4-(3-Phenylpropyloxy)aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- synthesis of anilines - YouTube. (2020, January 21).
- On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - Dalton Transactions (RSC Publishing). (n.d.).
- 4-(3-Phenylpropyl)aniline | C15H17N | CID 12790569 - PubChem. (n.d.).
- CN106883166A - 4-(3- piperidyls)The preparation method of aniline and its tartrate - Google Patents. (n.d.).
- 3-[4-(Benzyloxy)phenyl]aniline CAS number and properties - Benchchem. (n.d.).
- Structure−Reactivity Correlation of Anilines in Acetic Acid | The Journal of Organic Chemistry. (2002, January 29).
- Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate. (n.d.).
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024, September 30).
- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed. (n.d.).
- Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling - MDPI. (2016, November 15).
Sources
- 1. 5728-67-6(4-(3-phenylphenyl)aniline) | Kuujia.com [kuujia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 20. chemos.de [chemos.de]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
